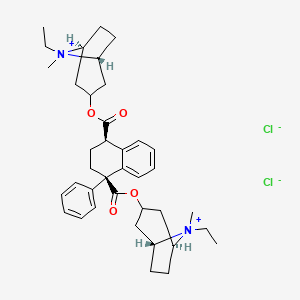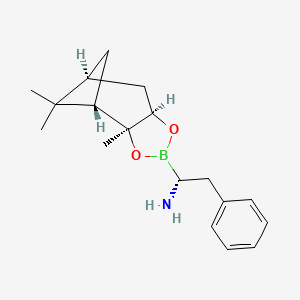
Benzoyl chloride, 4-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 4-(4-morpholinyl)-: is an organic compound that features a benzoyl chloride moiety attached to a morpholine ring
Mechanism of Action
Target of Action
The primary target of Benzoyl chloride, 4-(4-morpholinyl)- is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . Modulating lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .
Mode of Action
Benzoyl chloride, 4-(4-morpholinyl)-, as a member of the morpholinyl-bearing arylsquaramides family, is capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound’s action on lysosomal pH affects the activity of lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert the maximal activity in an acidic environment (pH 4.5–5.0) . Leakage of protons due to a defective proton pump or lysosomal permeabilization would lead to lysosomal alkalization and consequently a decrease or deactivation in the activity of lysosomal hydrolytic enzymes .
Result of Action
The result of the compound’s action is the disruption of the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects on cellular processes, given the role of lysosomes in maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: This method involves the reaction of benzoyl chloride with morpholine in the presence of an aqueous alkaline solution. The reaction typically proceeds at room temperature with vigorous stirring to ensure complete conversion.
Direct Chlorination: Another method involves the direct chlorination of 4-(4-morpholinyl)benzaldehyde using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods: Industrial production of benzoyl chloride, 4-(4-morpholinyl)- often employs the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is typically conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 4-(4-morpholinyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and morpholine.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base such as sodium hydroxide or pyridine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acid.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride or ferric chloride are used under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Benzoic Acid and Morpholine: Products of hydrolysis.
Ketones: Resulting from Friedel-Crafts acylation.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalyst: Employed in certain catalytic processes due to its reactive acyl chloride group.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Biochemical Research: Used in the study of enzyme mechanisms and protein modifications.
Industry:
Polymer Chemistry: Utilized in the production of specialty polymers and resins.
Dye and Pigment Manufacturing: Serves as a precursor for the synthesis of various dyes and pigments.
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the morpholine ring.
4-(4-Morpholinyl)benzaldehyde: A precursor in the synthesis of benzoyl chloride, 4-(4-morpholinyl)-.
Morpholine: The amine component that reacts with benzoyl chloride to form the target compound.
Uniqueness: Benzoyl chloride, 4-(4-morpholinyl)- is unique due to the presence of both the benzoyl chloride and morpholine moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Additionally, the morpholine ring imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various applications.
Properties
IUPAC Name |
4-morpholin-4-ylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFXSATEZBGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
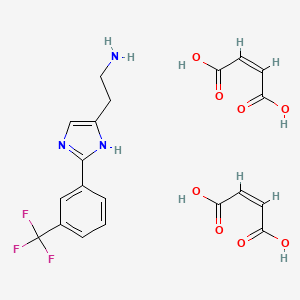


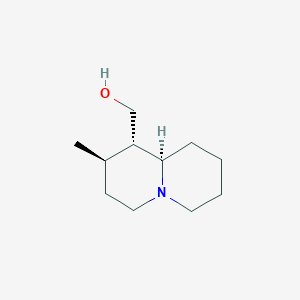

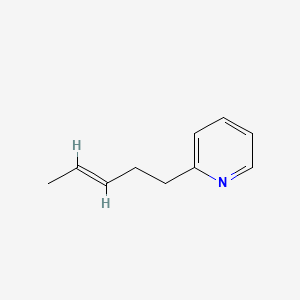
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)
